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Introduction
Hm1a is a potent and selective peptide toxin isolated from the venom of the spider Heriaeus

mildredi. It specifically targets the voltage-gated sodium channel Nav1.1, a key player in the

excitability of certain neurons. These application notes provide detailed protocols for the use of

Hm1a in electrophysiological studies to investigate its effects on ion channels and neuronal

function.

Mechanism of Action: Hm1a selectively potentiates Nav1.1 channels.[1][2] It functions by

inhibiting the gating movement of the domain IV (DIV) voltage sensor of the channel.[1][2] This

action hinders both fast and slow inactivation, resulting in a persistent sodium current at

depolarized potentials.[1][2] This modulation leads to increased neuronal excitability, and

notably, can rescue hypoexcitable inhibitory interneurons in disease models such as Dravet

syndrome.[1][2]

Data Presentation: Quantitative Effects of Hm1a
The following tables summarize the quantitative data on the effects of Hm1a on various

voltage-gated ion channels.

Table 1: Potency of Hm1a on Human Voltage-Gated Sodium (hNav) Channels
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Channel Subtype EC50 (nM) Key Effect Reference

hNav1.1 6.7 ± 0.1
Potentiation, delayed

inactivation
[3]

hNav1.3 28.1 ± 0.1 Weak Potentiation [3]

hNav1.2, 1.4-1.8 Not reported No significant effect

Table 2: Biophysical Effects of Hm1a on hNav1.1 Channels

Parameter Condition Value Reference

Time Constant of Fast

Inactivation (τinact

fast)

Vehicle (at 0 mV) 0.31 ± 0.03 ms [3]

50 nM Hm1a (at 0

mV)
0.75 ± 0.3 ms [3]

Action Potential Firing

Dravet Syndrome

Mouse Model (CA1

GABAergic neurons)

Reverses firing

collapse
[3]
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Caption: Mechanism of Hm1a action on Nav1.1 channels.
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Experimental Workflow for Hm1a Electrophysiology
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Caption: Workflow for Hm1a electrophysiological experiments.

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from
Neurons in Brain Slices
This protocol is adapted for studying the effects of Hm1a on neuronal activity in acute brain

slices.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., mouse) in accordance with

institutional guidelines. b. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2)

slicing solution. c. Rapidly dissect the brain and mount it for slicing on a vibratome. d. Prepare

250-350 µm thick coronal or sagittal slices in ice-cold, oxygenated slicing solution. e. Transfer

slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes,

then maintain at room temperature for at least 1 hour before recording.

2. Solutions:

Slicing Solution (example):

In mM: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2

thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH adjusted to 7.3-

7.4 with HCl.

Artificial Cerebrospinal Fluid (aCSF):[4]

In mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10

glucose.[4] Continuously bubble with 95% O2 / 5% CO2.

Intracellular Solution (for current-clamp):[4]

In mM: 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na.[4] pH adjusted to

7.2 with KOH.

Intracellular Solution (for voltage-clamp, isolates Na+ currents):

In mM: 110 CsF, 20 CsCl, 10 NaF, 2 EGTA, 10 HEPES. pH adjusted to 7.35.[5]
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3. Hm1a Preparation and Application: a. Prepare a stock solution of Hm1a (e.g., 100 µM) in a

suitable solvent (e.g., water with 0.1% BSA to prevent adhesion) and store at -20°C or -80°C.

b. On the day of the experiment, dilute the stock solution to the final desired concentration

(e.g., 10-100 nM) in aCSF. c. After obtaining a stable baseline recording, perfuse the slice with

the Hm1a-containing aCSF at a constant rate (e.g., 2-3 mL/min).

4. Electrophysiological Recording: a. Transfer a brain slice to the recording chamber and

perfuse with oxygenated aCSF. b. Visualize neurons using an upright microscope with DIC

optics. c. Pull patch pipettes from borosilicate glass (3-7 MΩ resistance). d. Fill the pipette with

the appropriate intracellular solution. e. Approach a neuron and form a giga-ohm seal (>1 GΩ).

f. Rupture the membrane to achieve whole-cell configuration.

5. Data Acquisition Protocols:

Current-Clamp:

Hold the neuron at its resting membrane potential.

Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +500 pA

in 20 pA increments, 500 ms duration) to elicit action potentials.

Record baseline firing patterns.

Apply Hm1a and repeat the current injection protocol to assess changes in firing

frequency, action potential threshold, and shape.

Voltage-Clamp (for Nav1.1 currents):

Use a cesium-based internal solution to block potassium channels. Include blockers for

other channels (e.g., CdCl2 for calcium channels) in the aCSF if necessary.

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure Nav channels are in a

resting state.

Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments, 50

ms duration) to elicit sodium currents.
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Record baseline currents.

Apply Hm1a and repeat the voltage-step protocol to measure changes in current

amplitude, activation, and inactivation kinetics.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC)
Recording in Xenopus Oocytes
This protocol is suitable for characterizing the effects of Hm1a on specific, heterologously

expressed ion channels.

1. Oocyte Preparation: a. Harvest and defolliculate Xenopus laevis oocytes. b. Inject oocytes

with cRNA encoding the desired ion channel subunits (e.g., human Nav1.1 and β1 subunits). c.

Incubate injected oocytes for 2-7 days at 16-18°C.

2. Solutions:

ND96 Recording Solution:

In mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. pH adjusted to 7.4 with NaOH.

Electrode Filling Solution:

3 M KCl.

3. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse

with ND96 solution. b. Impale the oocyte with two microelectrodes (voltage-sensing and

current-injecting, 0.5-2 MΩ resistance). c. Clamp the oocyte at a holding potential of -100 mV.

d. Apply voltage steps to elicit ionic currents as described in the voltage-clamp protocol for

neurons. e. After recording baseline currents, perfuse with ND96 solution containing the

desired concentration of Hm1a and repeat the voltage-step protocol.

Data Analysis
Current-Clamp Data: Analyze changes in resting membrane potential, input resistance,

action potential threshold, amplitude, duration, and firing frequency in response to current

injections.
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Voltage-Clamp Data: Measure peak current amplitude, generate current-voltage (I-V)

relationships, and fit activation and inactivation curves with Boltzmann functions to determine

changes in the voltage of half-maximal activation (V1/2) and inactivation. Analyze the time

course of current decay to quantify changes in inactivation kinetics.

By following these detailed protocols, researchers can effectively utilize Hm1a as a

pharmacological tool to investigate the role of Nav1.1 channels in neuronal function and

explore its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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